ソマトスタチン

説明

Somatostatin is a hormone that regulates a variety of bodily functions by hindering the release of other hormones, the activity of your gastrointestinal tract, and the rapid reproduction of cells . It is produced by many tissues in the body, principally in the nervous and digestive systems . Many different tissues produce somatostatin, including tissues in your gastrointestinal (GI) tract, pancreas, hypothalamus, and central nervous system (CNS) .

Synthesis Analysis

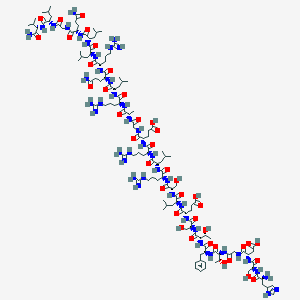

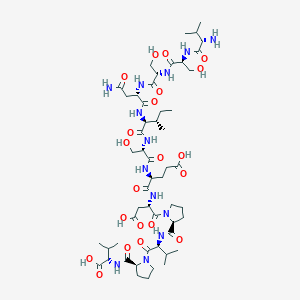

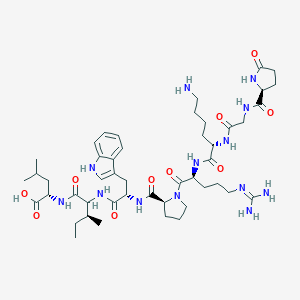

Somatostatin is initially secreted as a 116 amino acid precursor, preprosomatostatin, which undergoes endoproteolytic cleavage to prosomastatin. Prosomastatin is further processed into two active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), an extended SST-14 sequence to the N-terminus .

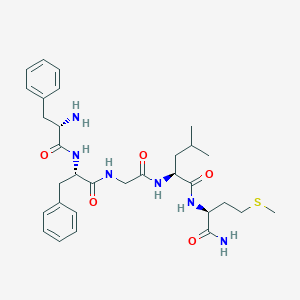

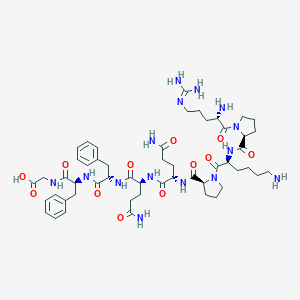

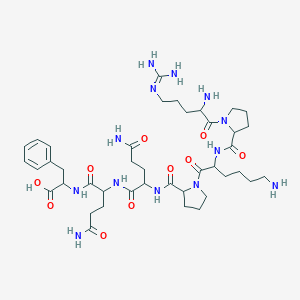

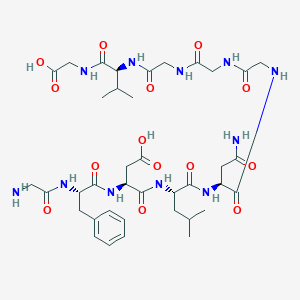

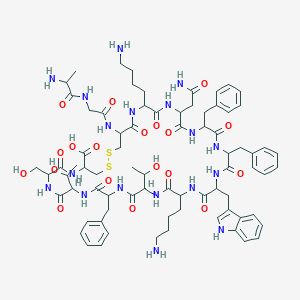

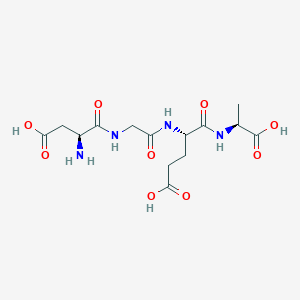

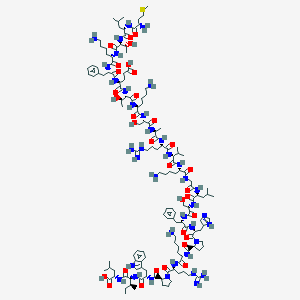

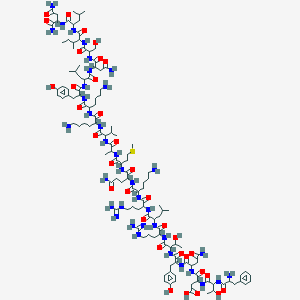

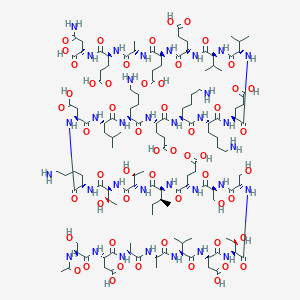

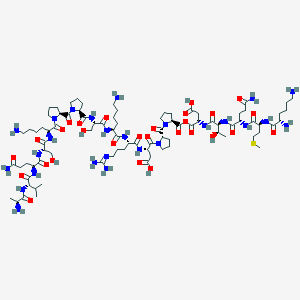

Molecular Structure Analysis

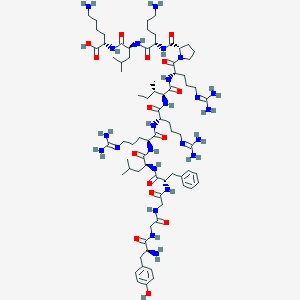

Somatostatin exists in two bioactive forms, as a 14 amino acid peptide (SST-14) and as a cogener of somatostatin-14 extended at the N-terminus called somatostatin-28 (SST-28) . The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors .

Chemical Reactions Analysis

Somatostatin has multiple modulatory effects on the immune system and the function of synovial cells, as well as anti-angiogenic, antiproliferative and analgesic properties . It slows down or stops the production of a number of hormones such as insulin and gut hormones .

Physical And Chemical Properties Analysis

Somatostatin is a cyclic peptide that is remarkably well conserved in evolution. A disulfide bond between cysteine residues maintains the cyclic structure . The molecular weight of somatostatin is 1637.88 g/mol .

科学的研究の応用

糖尿病性合併症の管理

ソマトスタチンアナログは、網膜症、腎症、肥満などの糖尿病性合併症の管理において潜在的な治療的用途があります。 これは、IGF-1、VEGF(血管新生と血管透過性に関係している)、インスリン分泌を阻害し、レニン・アンジオテンシン・アルドステロン系に影響を与える能力によるものです .

神経機能調節

脳では、ソマトスタチンは抑制性ニューロンによって産生されるシグナル分子として機能します。 これは、前頭前皮質のさまざまな細胞タイプ間のコミュニケーションを広く抑制し、マウスにおける探索的およびリスクテイクのような行動を促進し、神経機能の調節における役割を示しています .

細胞増殖の阻害

ソマトスタチンは、細胞増殖を阻害し、成長因子シグナル伝達を変化させることが発見されています。 これは、細胞周期調節と癌研究において重要な、タンパク質チロシンホスファターゼ(PTP)の活性化やミトゲン活性化プロテインキナーゼ(MAPK)経路などの酵素を調節します .

成長ホルモン調節

視床下部で発見されたソマトスタチンは、ソマトトロピン放出抑制因子としても知られています。 これは、成長ホルモン抑制ペプチドとして作用し、身体の成長と代謝に不可欠な成長ホルモンの分泌を制御する上で重要な役割を果たします .

膵機能調節

ソマトスタチンは、プレプロソマトスタチンに由来し、ソマトスタチン-14とソマトスタチン-28に処理されます。 これらのペプチドは、成長ホルモンの分泌を抑制し、膵臓におけるグルカゴンとインスリンの合成の調節に関与しており、代謝研究におけるその重要性を強調しています .

グルタミン酸伝達の調節

ソマトスタチンは、シナプス前的にグルタミン酸のエクソサイトーシスを調節するか、選択された神経終末のサブポピュレーションにおけるソマトスタチン受容体と共局在し、機能的に結合したグルタミン酸受容体の活性をメタ調節することにより、中枢性グルタミン酸伝達の効率を制御します。 このアプリケーションは、神経伝達物質系とシナプス可塑性を理解するために重要です .

作用機序

Target of Action

Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is a naturally-occurring peptide hormone that regulates the endocrine system . It primarily targets the endocrine system and the central nervous system (CNS) . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon, and is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors .

Mode of Action

Somatostatin acts through a transmembrane G protein-coupled receptor (SST1-SST5) . When released into the stomach, it binds to an alpha-1 G-protein coupled receptor on the basolateral membrane of the parietal cell . This binding leads to the inhibition of adenylyl cyclase, antagonising the stimulatory effect of histamine, and thus inhibiting gastric acid secretion by parietal cells .

Biochemical Pathways

The signaling pathways involved in the antitumor function of somatostatin are primarily MAPK/ERK/AKT and Wnt/β–catenin . SSTR subtype-mediated activation or inhibition of the mitogen-activated protein kinases (MAPKs) has long been associated with cell growth inhibition in different cells .

Pharmacokinetics

Somatostatin is a 14 amino acid peptide that inhibits pancreatic exocrine and endocrine secretion. . Octreotide is an 8 amino acid synthetic analogue of somatostatin that possesses similar pharmacological effects. It has a much longer duration of action, however, and can be given subcutaneously .

Result of Action

Somatostatin elicits anti-neoplastic actions on various tumours via direct or indirect effects, or a combination of both . It regulates a wide variety of physiological functions and inhibits the secretion of other hormones, the activity of the gastrointestinal tract and the rapid reproduction of normal and tumour cells .

Action Environment

Environmental factors such as diet and physical activity can influence the action of somatostatin. For example, compared to carbohydrates, fat and protein are the major stimulants that release somatostatin . Moreover, perturbed energy balance plays a determinant role in food-seeking behaviour and body fat is a critical player to make the final decision whether it is food intake or energy expenditure .

将来の方向性

Future investigations are needed to understand the responsiveness to somatostatin and for receptor detection as well as the molecular mechanisms by which these processes occur . Understanding of endocrines and neuroendocrines in SST-SSTRs in GI will provide an insight into advanced medicine in basic and clinical research .

生化学分析

Biochemical Properties

Somatostatin exerts diverse biological actions in the endocrine and nervous systems . It is the major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets . Furthermore, in the striatum, where it has been implicated in modulating locomotor activity, somatostatin is a major stimulant of dopamine release from nigrostriatal neurons and may interact with dopamine in modulating basal ganglia functions .

Cellular Effects

Somatostatin regulates an extensive panel of endocrine and exocrine systems in the body and the disturbances of its secretion can have very severe consequences . It inhibits the activity of other hormones, the activity of the gastrointestinal tract, and the rapid reproduction of cells . It also plays a significant role in directing the pituitary gland to release certain hormones .

Molecular Mechanism

The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors . Upon activation, these receptors cause multiple phosphorylation events within the C-terminal tail followed by receptor internalization . This conformational change facilitates the coupling and activation of the G protein, initiating downstream signaling cascades .

Temporal Effects in Laboratory Settings

In pulse-chase experiments, where somatostatin was incubated with cells for a certain period, it was found that the nuclear localization of somatostatin increased significantly over time . This suggests that the redistribution mechanism or the kinetics of somatostatin is different from that for other substances .

Metabolic Pathways

Somatostatin originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 . These peptides repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas .

Transport and Distribution

Somatostatin is produced in various organs and cells, and the inhibitory function of somatostatin-containing cells is involved in a range of physiological functions and pathological modifications . The gastrointestinal system is the largest endocrine organ for digestion and absorption, and somatostatin-endocrine cells and neurons in the gastrointestinal system are critical effectors to maintain homeostasis via somatostatin receptors .

Subcellular Localization

Upon activation, somatostatin receptors cause multiple phosphorylation events within the C-terminal tail followed by receptor internalization . This suggests that somatostatin and its receptors are localized in the cell membrane and can be internalized upon activation.

特性

IUPAC Name |

19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-(2-aminopropanoylamino)acetyl]amino]-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLMOGPVYXJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104N18O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38916-34-6 (sheep) | |

| Record name | Somatostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051110011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1637.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51110-01-1, 38916-34-6 | |

| Record name | Somatostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051110011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Somatostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)